![molecular formula C4H11Cl2NO B11920888 (S)-Tetrahydrofuran-3-amine dihydrochloride](/img/structure/B11920888.png)
(S)-Tetrahydrofuran-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydrofuran-3-amine dihydrochloride is a chiral amine compound that is often used in organic synthesis and pharmaceutical research. It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains an amine group at the third position. The compound is typically found as a dihydrochloride salt, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydrofuran-3-amine dihydrochloride generally involves the following steps:
Starting Material: The synthesis often begins with (S)-Tetrahydrofuran-3-ol.
Amination: The hydroxyl group is converted to an amine group through various amination reactions. One common method involves the use of reagents like ammonia or amines in the presence of catalysts.
Salt Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These can include continuous flow reactions and the use of automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydrofuran-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Organic Synthesis
(S)-Tetrahydrofuran-3-amine dihydrochloride is primarily utilized as a chiral building block in organic synthesis due to its ability to introduce chirality into various compounds. This property is crucial for the development of pharmaceuticals where stereochemistry plays a vital role in biological activity.
Synthetic Methods
Several synthetic routes have been developed for this compound, including:
- Starting from L-aspartic acid : This method involves multiple steps including acidylation, esterification, reduction, cyclization, hydrolysis, and salification to yield the desired compound .
Pharmaceutical Applications
The compound has been studied for its potential therapeutic applications due to its ability to interact with various biological targets. Research indicates that this compound can be used in the synthesis of:
- Antiviral agents : Its structure allows modifications that enhance binding affinity to viral proteins.
- Anticancer drugs : The compound's interactions with cellular targets have been explored for developing new anticancer therapies.
Case Studies
- Drug Formulation Studies : Research has focused on how this compound can improve the efficacy of existing drugs by enhancing their solubility and bioavailability.
- Biological Activity Assessments : Studies have shown that this compound exhibits notable biological activity, making it a candidate for further investigation in drug development programs.
Interaction Studies
Interaction studies involving this compound have highlighted its role in drug formulation and efficacy:
- Binding Affinity : Modifications to the tetrahydrofuran ring significantly affect the compound's binding affinity to various biological targets, which is critical for optimizing drug actions.
Mechanism of Action
The mechanism of action of (S)-Tetrahydrofuran-3-amine dihydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A parent compound without the amine group.
Piperazine: A six-membered ring compound with two nitrogen atoms.
Morpholine: A six-membered ring compound with one oxygen and one nitrogen atom.
Uniqueness
(S)-Tetrahydrofuran-3-amine dihydrochloride is unique due to its chiral nature and the presence of both an ether and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Biological Activity
(S)-Tetrahydrofuran-3-amine dihydrochloride is a chiral amine compound that has garnered attention in pharmaceutical and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C5H12Cl2N and a molecular weight of approximately 123.58 g/mol. The compound features a tetrahydrofuran ring structure, which is a five-membered cyclic ether, with an amine group positioned at the 3-position of the ring. This specific stereochemistry contributes to its reactivity and biological interactions, differentiating it from non-chiral analogs and other related compounds.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Pharmaceutical Applications : The compound serves as a chiral building block in the synthesis of various biologically active molecules. Its ability to interact with biological targets makes it a candidate for drug development, especially in targeting neurological and cardiovascular conditions.
- Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes and receptors. Depending on the context, it can function as an inhibitor or activator, influencing the activity of these target molecules .
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods often involve:
- Chiral Synthesis : Utilizing chiral reagents to ensure the production of the desired enantiomer.
- Functional Group Modifications : Modifying the tetrahydrofuran ring to enhance biological activity or improve solubility.
The synthesis processes are crucial for obtaining high yields and optical purity, typically exceeding 96% enantiomeric excess .
Antimicrobial Activity
A study highlighted the compound's potential against Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that derivatives of tetrahydrofuran compounds exhibited varying levels of antimicrobial activity, with some showing significant promise as therapeutic agents against resistant strains .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed insights into how modifications to the tetrahydrofuran structure can impact biological activity. For instance, altering substituents on the amine group or modifying the ring structure can enhance binding affinity to specific targets .
Comparative Analysis with Related Compounds
The following table summarizes key comparative features between this compound and its analogs:
Compound Name | Similarity | Unique Features |
---|---|---|
Tetrahydrofuran-3-amine hydrochloride | 1.00 | Non-chiral version; lacks stereochemistry |
(R)-3-Aminotetrahydrofuran hydrochloride | 1.00 | Enantiomer; different biological activity |
N-Methyltetrahydrofuran-3-amine hydrochloride | 0.79 | Methyl substitution alters properties |
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 0.81 | Different ring structure; potential for diverse reactivity |
trans-4-Aminotetrahydrofuran-3-ol hydrochloride | 0.80 | Hydroxyl group addition changes solubility |
This table illustrates how variations in structure lead to differences in biological activity and potential applications.
Properties
Molecular Formula |
C4H11Cl2NO |
---|---|
Molecular Weight |
160.04 g/mol |
IUPAC Name |
(3S)-oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C4H9NO.2ClH/c5-4-1-2-6-3-4;;/h4H,1-3,5H2;2*1H/t4-;;/m0../s1 |
InChI Key |
YUYROKYXRYTFRT-FHNDMYTFSA-N |
Isomeric SMILES |
C1COC[C@H]1N.Cl.Cl |
Canonical SMILES |
C1COCC1N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.